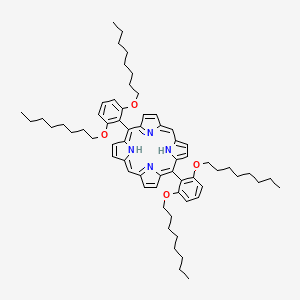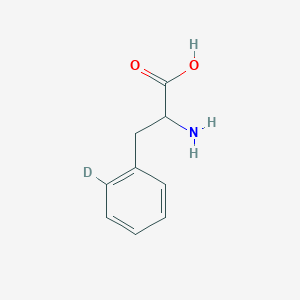![molecular formula C18H18ClNO4 B1460156 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride CAS No. 1993128-58-7](/img/structure/B1460156.png)
4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride
Descripción general
Descripción
This compound is a chemical substance with the molecular formula C18H18ClNO4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 347.8 . The structure of this compound can be inferred from its molecular formula, but without specific data, a detailed analysis of its structure is not possible.Aplicaciones Científicas De Investigación
Antioxidant Properties
Hydroxycinnamic acids (HCAs) are notable for their significant biological properties, including antioxidant activities. Studies have focused on the structure-activity relationships (SARs) of HCAs, using medicinal chemistry to enhance antioxidant potency. Key structural features influencing antioxidant activity include modifications of the aromatic ring and the carboxylic function (esterification and amidation). SAR studies help optimize molecular leads for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Environmental Impact of Parabens
Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in various products and can act as weak endocrine disrupters. Despite being biodegradable, their ubiquitous presence in water bodies due to continuous environmental introduction raises concerns. Studies review their occurrence, fate, and behavior in aquatic environments, highlighting the need for further research on their stability and potential toxicity (Haman et al., 2015).
Photodynamic Therapy (PDT) Enhancement
Pretreatment methods to enhance protoporphyrin IX (PpIX) accumulation for photodynamic therapy (PDT) have been reviewed. Various strategies, including keratolytics, penetration enhancers, and temperature elevation during application, can improve PDT outcomes. Additives that interact with the heme biosynthetic pathway, such as iron-chelating substances, have shown promise in optimizing intralesional PpIX content and thus the clinical outcome of PDT (Gerritsen et al., 2008).
Amyloid Imaging in Alzheimer's Disease
Radioligands developed for amyloid imaging in Alzheimer's disease patients, including those with benzofuran components, have shown promise in early disease detection and evaluating anti-amyloid therapies. Such imaging techniques are crucial in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).
Propiedades
IUPAC Name |
4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18(21)22)17(23-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCMGLIWMMMEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



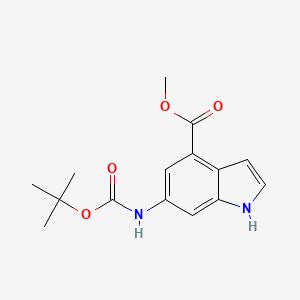


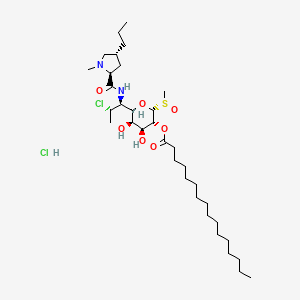
![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)

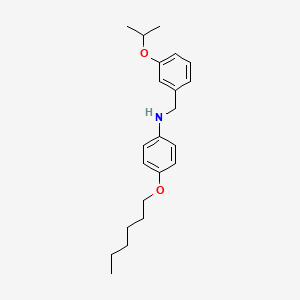

![N-[(3-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460087.png)

